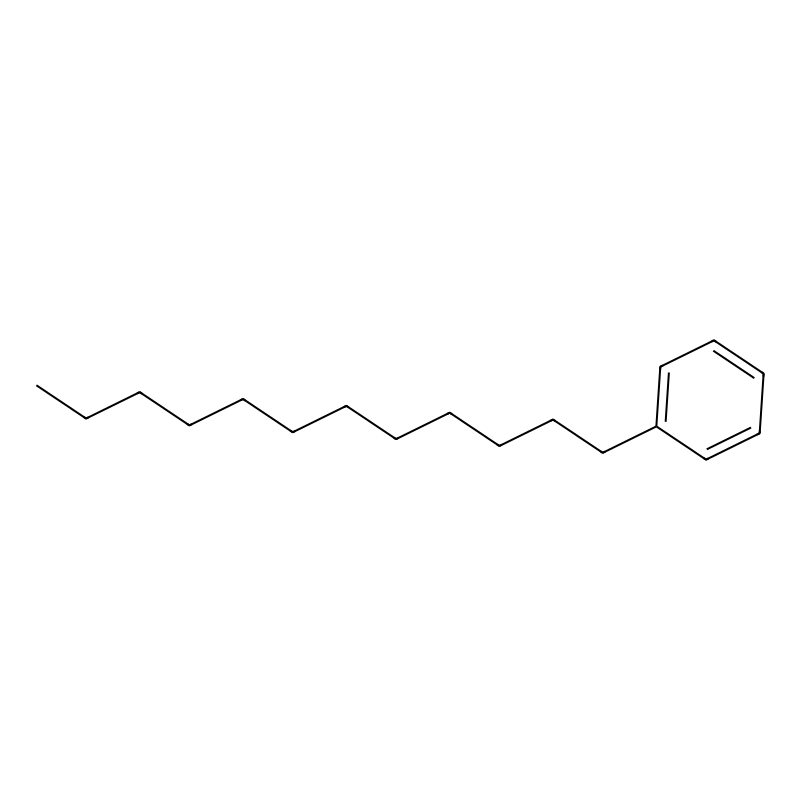Dodecylbenzene
C18H30
C6H5(CH2)11CH3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C18H30
C6H5(CH2)11CH3
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in water
Solubility in water: none
Canonical SMILES
Description
dodecylbenzene is a natural product found in Aloe vera with data available.
Dodecylbenzene is an organic compound characterized by the formula . It appears as a colorless liquid with a weak odor and is known to float on water. Structurally, it consists of a dodecyl group () attached to a phenyl group (). Dodecylbenzene serves as a precursor to sodium dodecylbenzenesulfonate, a significant surfactant commonly used in household laundry detergents and cleaning products .
Dodecylbenzene is considered a mild skin irritant and can cause eye irritation upon contact []. Prolonged or repeated exposure can lead to dermatitis. It is combustible and should be kept away from heat sources []. While not acutely toxic, it's important to handle dodecylbenzene with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when working with it [].
- Sulfonation: This is the introduction of a sulfonic acid group into the aromatic ring, often using sulfuric acid or chlorosulfonic acid as reagents. The sulfonation process involves two main steps: formation of a sigma complex followed by deprotonation .
- Friedel-Crafts Alkylation: Dodecylbenzene can be alkylated using strong acids, although this reaction can lead to reversible products .
- Halogenation and Nitration: These reactions involve the substitution of hydrogen atoms on the benzene ring with halogens or nitro groups, respectively .
Dodecylbenzene is primarily synthesized through the alkylation of benzene with dodecene in the presence of acid catalysts like hydrogen fluoride. The synthesis process typically involves:
- Alkylation: Benzene reacts with dodecene to form linear alkylbenzenes under acidic conditions.
- Sulfonation: The resulting alkylbenzenes can then be sulfonated to produce sulfonic acid derivatives, which are neutralized to form sodium dodecylbenzenesulfonate .
Example Reaction Scheme- Sulfonation Reaction:
- Dodecylbenzene + Sulfuric Acid → Dodecylbenzenesulfonic Acid
- Dodecylbenzenesulfonic Acid + Base → Sodium Dodecylbenzenesulfonate
- Dodecylbenzene + Sulfuric Acid → Dodecylbenzenesulfonic Acid
- Dodecylbenzenesulfonic Acid + Base → Sodium Dodecylbenzenesulfonate
Dodecylbenzene has several applications across different industries:
- Surfactants: It is primarily used in the production of sodium dodecylbenzenesulfonate, a key ingredient in detergents and cleaning agents.
- Industrial Cleaning: Its surfactant properties make it effective in various industrial cleaning applications.
- Polymer Production: Dodecylbenzene derivatives are used in synthesizing conductive polymers and other advanced materials .
Dodecylbenzene shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Key Features |
|---|---|---|
| N-Dodecane | Saturated hydrocarbon; used as fuel | |
| Dodecanol | Fatty alcohol; used in cosmetics and detergents | |
| Sodium Lauryl Sulfate | Anionic surfactant; widely used in personal care products | |
| Sodium Dodecylbenzenesulfonate | Surfactant; effective in cleaning formulations |
Dodecylbenzene's unique feature lies in its aromatic structure combined with a long aliphatic chain, which enhances its surfactant properties compared to other similar compounds.
Physical Description
Liquid
Colorless liquid; [ICSC]
COLOURLESS LIQUID.
Color/Form
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
328 °C
290-410 °C
Flash Point
285 °F
140.6 °C
Heavy Atom Count
Vapor Density
8.47 (AIR= 1)
Density
0.8851 @ 20 °C/4 °C
Relative density (water = 1): 0.86
Odor
Decomposition
Melting Point
3 °C
UNII
Vapor Pressure
0.0000511 [mmHg]
5.1X10-5 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C:
Associated Chemicals
Methods of Manufacturing
...BY ALKYLATION OF BENZENE WITH PROPYLENE TETRAMER...
General Manufacturing Information
Benzene, mono-C10-14-alkyl derivs.: ACTIVE
Storage Conditions
Interactions
ADULT RHESUS MONKEYS GIVEN 2 ML OF 1% 7,12-DMBA IN ACETONE PLUS 100% DDB 3 TIMES/WK FOR 6.5 YR & UV IRRADIATED FOR 5 MIN 3 TIMES/WK FOR 6.5 MO BEGINNING 1 MO AFTER DMBA & DDB SKIN TREATMENT. MULTIPLE SINGLE PAPILLOMAS, DERMAL MELANOSIS & BASAL CELL EPITHELIOMAS FOUND.
IN GALAGOS GIVEN 0.2 ML OF 7,12-DMBA (2.5% SOLN IN ACETONE) IMMEDIATELY FOLLOWED BY 0.5 ML DDB APPLIED TO SAME AREA OF SKIN 3 TIMES/WK FOR 9 WK FOLLOWED BY DMBA & 100% DDB 2 TIMES/WK FOR 4 YR, BENIGN TUMORS (KERATOACANTHOMAS & PIGMENTED PAPILLOMA) WERE OBSERVED.








